4-chloro-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amidation: The carboxamide group is introduced by reacting the chlorinated pyrazole with an appropriate amine, in this case, 2,2,6,6-tetramethyl-4-piperidylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidyl ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-chloropyrazole-5-carboxamide: Lacks the piperidyl group.
4-Chloro-1,3-dimethylpyrazole: Lacks the carboxamide group.
N-(2,2,6,6-Tetramethyl-4-piperidyl)-1H-pyrazole-5-carboxamide: Lacks the chlorine atom.
Uniqueness
4-CHLORO-1,3-DIMETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the chlorine atom and the piperidyl group, which may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H25ClN4O |
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Molecular Weight |
312.84 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H25ClN4O/c1-9-11(16)12(20(6)18-9)13(21)17-10-7-14(2,3)19-15(4,5)8-10/h10,19H,7-8H2,1-6H3,(H,17,21) |
InChI Key |
QXHHCANUPDOPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
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